molecular formula C14H12ClN3 B2774644 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 866051-51-6

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Número de catálogo: B2774644
Número CAS: 866051-51-6
Peso molecular: 257.72
Clave InChI: LWJFLYGCANZKSC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology due to its structural similarity to purine bases, allowing it to interact readily with biopolymers in various biological systems . This specific compound, featuring a 2-chloro-3-pyridinyl substitution and 5,6-dimethyl groups on the benzimidazole ring, is designed for the development of novel therapeutic agents. Benzimidazole derivatives are extensively investigated for their potent antimicrobial properties against a broad spectrum of drug-resistant bacterial and fungal pathogens . Furthermore, the structural motif is a prominent lead in anticancer research, with derivatives demonstrated to inhibit the growth of various human cancer cell lines, including breast (MDA-MB-231), lung (A549), and prostate (PC3) cancers . This chemical reagent serves as a key synthon for further chemical functionalization and structure-activity relationship (SAR) studies, enabling researchers to explore new chemical space for optimized potency and selectivity . It is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-8-6-11-12(7-9(8)2)18-14(17-11)10-4-3-5-16-13(10)15/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFLYGCANZKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyridinyl group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-3-pyridine as the starting material.

    Methylation: The final step involves the methylation of the benzimidazole core at the 5 and 6 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridinyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Numerous studies have documented the anti-inflammatory properties of benzimidazole derivatives, including the compound . For instance, compounds derived from benzimidazole have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

CompoundIC50 (COX-1)IC50 (COX-2)
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole0.1664 nM0.0370 nM

In a comparative study, this compound exhibited a notable reduction in edema volume when tested against standard anti-inflammatory drugs like diclofenac .

Antiulcer Activity

Benzimidazole derivatives are known for their ability to inhibit H+/K+-ATPase, a crucial enzyme in gastric acid secretion. The mentioned compound has been evaluated for its potential antiulcer effects:

Study ReferenceDose (mg/kg)Effect
Bariwal et al., 200810 & 30Significant reduction in gastric ulcers
Reddy et al., 201110Comparable effects to omeprazole

These studies indicate that the compound effectively reduces gastric acid secretion and ulcer formation in various animal models .

Anticancer Properties

Recent research has highlighted the antiproliferative effects of benzimidazole derivatives against various cancer cell lines. The compound demonstrated significant activity against the MDA-MB-231 breast cancer cell line, indicating its potential as an anticancer agent:

Cell LineMinimal Inhibitory Concentration (MIC)
MDA-MB-2318 μg/mL
Staphylococcus aureus4 μg/mL

Moreover, molecular docking studies suggest that modifications in the benzimidazole structure can enhance its lipophilicity and biological activity .

Case Study 1: Inflammation Models

A series of experiments were conducted using animal models to assess the anti-inflammatory efficacy of the compound. In one study, rats treated with the compound showed a marked decrease in inflammatory markers compared to control groups treated with standard medications.

Case Study 2: Ulcer Prevention

In another study focusing on ulcer prevention, the compound was administered to pylorus-ligated rats. Results indicated a significant reduction in both gastric acid secretion and ulcer formation compared to untreated controls, reinforcing its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

  • 2-chloro-3-pyridinyl 3-piperidinyl ether
  • 2-chloro-N-(2-chloro-3-pyridinyl)nicotinamide
  • 2-chloro-3-pyridinamine

Uniqueness

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridinyl and benzimidazole moieties, along with the methyl groups, contributes to its versatility and potential for diverse applications.

Actividad Biológica

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition activities.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C14_{14}H12_{12}ClN3_3
  • IUPAC Name : 2-(2-chloropyridin-3-yl)-5,6-dimethyl-1H-benzimidazole
  • CAS Number : 866051-51-6

Anticancer Activity

Research indicates that 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. For instance, one study reported an IC50_{50} value of 25.72 ± 3.95 μM against MCF cell lines, demonstrating its potential as an anticancer agent . Furthermore, in vivo studies on tumor-bearing mice revealed that this compound effectively suppressed tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated substantial inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, derivatives of benzimidazole with similar structures showed promising results against Staphylococcus aureus and Escherichia coli, with some variants achieving MIC values as low as 0.015 mg/mL .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects. It was found to inhibit COX-2 activity with an IC50_{50} value comparable to that of the standard drug celecoxib (IC50_{50} = 0.04 μmol) . This suggests its potential use in treating inflammatory conditions.

Enzyme Inhibition

The mechanism of action for this compound involves interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of certain enzymes, thereby modulating their activity. This characteristic is particularly relevant for drug design aimed at targeting specific pathways in disease processes.

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole can be attributed to its structural features. The presence of the chloropyridinyl group and methyl substitutions at positions 5 and 6 of the benzimidazole core enhance its biological efficacy. Studies have shown that modifications to these groups can significantly alter the potency and selectivity of the compound against various biological targets .

Case Studies

  • Anticancer Efficacy : A study involving tumor-bearing mice demonstrated that daily administration of the compound resulted in a notable reduction in tumor size compared to controls .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, derivatives of this compound exhibited superior activity against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : A two-step approach is commonly employed: (1) Condensation of substituted 1,2-phenylenediamine with aldehydes or ketones under acidic conditions (e.g., HCl or H₂SO₄), followed by (2) cyclization using agents like Na₂S₂O₄ in aqueous ethanol. For example, yields of 59–65% were reported for analogous benzimidazoles when using Na₂S₂O₄ at 80–90°C, with HCl as a protonating agent . Key variables include solvent polarity (ethanol vs. DMF), temperature (heating vs. reflux), and catalyst choice (polyphosphoric acid vs. trimethylsilyl chloride).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Melting point analysis (e.g., 254–256°C for structurally similar benzimidazoles) .
  • Spectroscopy : Compare IR peaks (e.g., N-H stretch at ~3400 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) and NMR shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) to literature data .
  • Elemental analysis (C, H, N) to confirm purity (>95% match between calculated and observed values) .

Q. What stability challenges are associated with this compound under varying pH and temperature?

  • Methodological Answer : Benzimidazoles are prone to hydrolysis under strongly acidic/basic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can assess degradation. For protic salt forms (e.g., HCl salts), thermal gravimetric analysis (TGA) is recommended to evaluate decomposition thresholds .

Advanced Research Questions

Q. How can computational models predict the bioactivity of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole derivatives?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, molar refractivity, and H-bond acceptor count to correlate structural features with IC₅₀ values. A 2D-QSAR model for benzimidazoles achieved R² = 0.82 for cytotoxicity against MDA-MB-231 cells .
  • Molecular docking : Simulate binding to targets like EGFR-TK (PDB: 1M1). Erlotinib-like binding poses (ΔG ≈ -9.5 kcal/mol) suggest competitive ATP inhibition .

Q. What strategies resolve contradictions in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Assay standardization : Use the MTT protocol (e.g., 24–48 hr incubation, λ = 570 nm) to minimize variability .
  • Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) to differentiate target-specific vs. off-target effects .
  • Meta-analysis : Pool data from ≥3 independent studies (e.g., IC₅₀ ranges: 0.038–14.44 µg/mL for antioxidant analogs) to identify outliers .

Q. How can substituent modifications enhance selectivity for cancer vs. normal cells?

  • Methodological Answer :

  • Positional substitution : Introduce electron-withdrawing groups (e.g., -Cl at C5/C6) to improve DNA intercalation, reducing IC₅₀ by 30–50% compared to unsubstituted analogs .
  • Prodrug design : Mask polar groups (e.g., esterify -OH) to enhance permeability, followed by enzymatic activation in tumor microenvironments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.